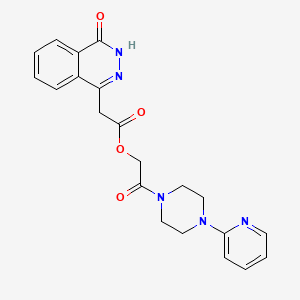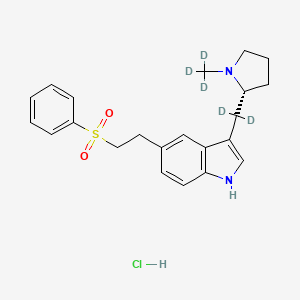
Antiparasitic agent-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiparasitic agent-9 is a compound used to combat parasitic infections, particularly those caused by protozoa and helminths. These infections are prevalent in tropical and subtropical regions and pose significant health risks to affected populations. The compound is known for its efficacy in treating neglected tropical diseases, which are often overlooked by global health initiatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-9 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor compound, which undergoes various chemical reactions such as alkylation, acylation, and cyclization to form the desired antiparasitic agent. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, production capacity, and cost-effectiveness. The industrial production process involves stringent quality control measures to ensure the consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antiparasitic agent-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its antiparasitic activity.
Reduction: Reduction reactions can convert the compound into its reduced form, potentially enhancing its bioavailability.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, which can modify its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include different oxidation states, reduced forms, and substituted derivatives of the compound, each with distinct pharmacological properties.
Aplicaciones Científicas De Investigación
Antiparasitic agent-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of antiparasitic activity and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasitic infections and to identify potential molecular targets for drug development.
Medicine: The compound is employed in preclinical and clinical studies to evaluate its efficacy and safety in treating parasitic infections.
Industry: this compound is used in the development of new antiparasitic drugs and formulations, contributing to the advancement of pharmaceutical technologies.
Mecanismo De Acción
The mechanism of action of Antiparasitic agent-9 involves the disruption of essential processes within the parasite. The compound targets specific molecular pathways, such as the inhibition of enzyme activity or interference with the parasite’s metabolic processes. By binding to key molecular targets, this compound effectively eliminates the parasite or inhibits its growth and reproduction.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antiparasitic agent-9 include other antiparasitic agents such as imidazole derivatives, benzimidazoles, and quinoline-based compounds. These compounds share structural similarities and exhibit comparable antiparasitic activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique molecular structure, which confers specific pharmacological properties. The compound’s high selectivity and potency against a broad spectrum of parasitic infections make it a valuable addition to the arsenal of antiparasitic agents.
Conclusion
This compound is a potent compound with significant applications in the treatment of parasitic infections. Its unique chemical properties, diverse synthetic routes, and broad range of scientific research applications highlight its importance in the fields of chemistry, biology, medicine, and industry. Continued research and development of this compound and similar compounds hold promise for advancing the treatment of neglected tropical diseases and improving global health outcomes.
Propiedades
Fórmula molecular |
C18H20N6O2S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-methyl-N-[2-[[3-(5-propan-2-yloxypyridin-2-yl)-1,2,4-thiadiazol-5-yl]amino]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C18H20N6O2S/c1-11(2)26-13-7-8-14(20-10-13)16-21-18(27-23-16)22-17-15(6-5-9-19-17)24(4)12(3)25/h5-11H,1-4H3,(H,19,21,22,23) |
Clave InChI |
NOIIUQYBQWFTTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CN=C(C=C1)C2=NSC(=N2)NC3=C(C=CC=N3)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


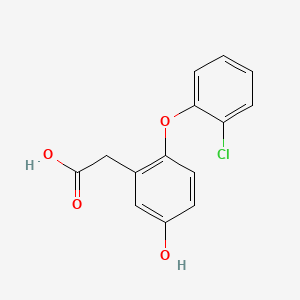



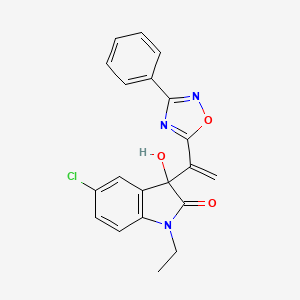


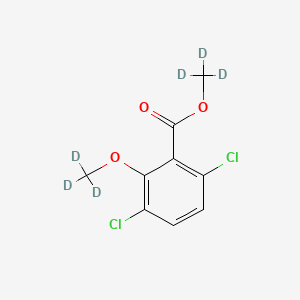
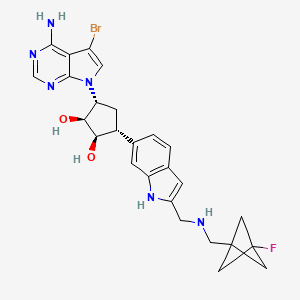
![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)

